2,4-Dibromo-3-fluoro-6-methylaniline
Overview
Description
2,4-Dibromo-3-fluoro-6-methylaniline is an organic compound with the molecular formula C7H6Br2FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3-fluoro-6-methylaniline typically involves multiple steps:
Reduction: Conversion of the nitro group to an amine group.
Bromination: Introduction of bromine atoms to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3-fluoro-6-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in substitution reactions where electrophiles replace hydrogen atoms on the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Bromination: Typically involves the use of bromine or bromine-containing compounds under controlled conditions.
Reduction: Commonly employs reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can lead to the formation of various brominated derivatives, while reduction can yield different amine compounds.
Scientific Research Applications
2,4-Dibromo-3-fluoro-6-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3-fluoro-6-methylaniline involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methyl groups can influence its reactivity and interactions with other molecules. These interactions can lead to various chemical and biological effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-fluoro-3-methylaniline: Similar structure but with different substitution patterns on the benzene ring.
4,6-Dibromo-3-fluoro-2-methylaniline: Another isomer with a different arrangement of substituents.
Uniqueness
2,4-Dibromo-3-fluoro-6-methylaniline is unique due to its specific substitution pattern, which can influence its chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,4-dibromo-3-fluoro-6-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2FN/c1-3-2-4(8)6(10)5(9)7(3)11/h2H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPPZDOZKMEFSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)Br)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401260160 | |
Record name | Benzenamine, 2,4-dibromo-3-fluoro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401260160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1349719-26-1 | |
Record name | Benzenamine, 2,4-dibromo-3-fluoro-6-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1349719-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 2,4-dibromo-3-fluoro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401260160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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